Cas no 851864-08-9 (2-(benzylsulfanyl)-1-(5-chloro-2-methoxybenzoyl)-4,5-dihydro-1H-imidazole)

2-(Benzylsulfanyl)-1-(5-chloro-2-methoxybenzoyl)-4,5-dihydro-1H-imidazole is a synthetic heterocyclic compound featuring a dihydroimidazole core functionalized with a benzylsulfanyl group and a 5-chloro-2-methoxybenzoyl moiety. This structure confers potential utility in medicinal chemistry and agrochemical research due to its hybrid pharmacophore, combining imidazole’s bioactivity with aromatic and chloro-methoxy substituents. The benzylsulfanyl group enhances lipophilicity, potentially improving membrane permeability, while the electron-withdrawing chloro and methoxy groups may influence electronic properties and binding interactions. Its well-defined molecular framework makes it a candidate for further derivatization or as an intermediate in targeted synthesis. The compound’s stability and modularity suggest applicability in developing enzyme inhibitors or receptor modulators.
2-(benzylsulfanyl)-1-(5-chloro-2-methoxybenzoyl)-4,5-dihydro-1H-imidazole structure
851864-08-9 structure
Product name:2-(benzylsulfanyl)-1-(5-chloro-2-methoxybenzoyl)-4,5-dihydro-1H-imidazole
CAS No:851864-08-9
MF:C18H17ClN2O2S
MW:360.857782125473
CID:6369883
PubChem ID:5206946

2-(benzylsulfanyl)-1-(5-chloro-2-methoxybenzoyl)-4,5-dihydro-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 2-(benzylsulfanyl)-1-(5-chloro-2-methoxybenzoyl)-4,5-dihydro-1H-imidazole
    • (2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(5-chloro-2-methoxyphenyl)methanone
    • AKOS024588505
    • 851864-08-9
    • (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(5-chloro-2-methoxyphenyl)methanone
    • F0630-0231
    • Inchi: 1S/C18H17ClN2O2S/c1-23-16-8-7-14(19)11-15(16)17(22)21-10-9-20-18(21)24-12-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3
    • InChI Key: HFHAVMSWLACOJR-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)C(N1C(=NCC1)SCC1C=CC=CC=1)=O)OC

Computed Properties

  • Exact Mass: 360.0699267g/mol
  • Monoisotopic Mass: 360.0699267g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 468
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 67.2Ų

2-(benzylsulfanyl)-1-(5-chloro-2-methoxybenzoyl)-4,5-dihydro-1H-imidazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0630-0231-15mg
2-(benzylsulfanyl)-1-(5-chloro-2-methoxybenzoyl)-4,5-dihydro-1H-imidazole
851864-08-9 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0630-0231-3mg
2-(benzylsulfanyl)-1-(5-chloro-2-methoxybenzoyl)-4,5-dihydro-1H-imidazole
851864-08-9 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0630-0231-10mg
2-(benzylsulfanyl)-1-(5-chloro-2-methoxybenzoyl)-4,5-dihydro-1H-imidazole
851864-08-9 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0630-0231-5μmol
2-(benzylsulfanyl)-1-(5-chloro-2-methoxybenzoyl)-4,5-dihydro-1H-imidazole
851864-08-9 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0630-0231-20μmol
2-(benzylsulfanyl)-1-(5-chloro-2-methoxybenzoyl)-4,5-dihydro-1H-imidazole
851864-08-9 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0630-0231-10μmol
2-(benzylsulfanyl)-1-(5-chloro-2-methoxybenzoyl)-4,5-dihydro-1H-imidazole
851864-08-9 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0630-0231-50mg
2-(benzylsulfanyl)-1-(5-chloro-2-methoxybenzoyl)-4,5-dihydro-1H-imidazole
851864-08-9 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0630-0231-100mg
2-(benzylsulfanyl)-1-(5-chloro-2-methoxybenzoyl)-4,5-dihydro-1H-imidazole
851864-08-9 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0630-0231-20mg
2-(benzylsulfanyl)-1-(5-chloro-2-methoxybenzoyl)-4,5-dihydro-1H-imidazole
851864-08-9 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0630-0231-25mg
2-(benzylsulfanyl)-1-(5-chloro-2-methoxybenzoyl)-4,5-dihydro-1H-imidazole
851864-08-9 90%+
25mg
$109.0 2023-05-17

2-(benzylsulfanyl)-1-(5-chloro-2-methoxybenzoyl)-4,5-dihydro-1H-imidazole Related Literature

Additional information on 2-(benzylsulfanyl)-1-(5-chloro-2-methoxybenzoyl)-4,5-dihydro-1H-imidazole

2-(Benzylsulfanyl)-1-(5-chloro-2-methoxybenzoyl)-4,5-dihydro-1H-imidazole: A Comprehensive Overview

The compound with CAS No 851864-08-9, known as 2-(benzylsulfanyl)-1-(5-chloro-2-methoxybenzoyl)-4,5-dihydro-1H-imidazole, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique structural features and potential applications in drug development. The molecule consists of an imidazole ring system, which is a five-membered heterocycle containing two nitrogen atoms. The imidazole core is further substituted with a benzylsulfanyl group at the 2-position and a 5-chloro-2-methoxybenzoyl group at the 1-position. These substituents contribute to the compound's intriguing chemical properties and biological activity.

Recent studies have highlighted the importance of imidazole derivatives in various therapeutic areas, including anti-inflammatory, antitumor, and antimicrobial agents. The benzylsulfanyl group attached to the imidazole ring is known to enhance the compound's stability and solubility, which are critical factors for drug delivery. Additionally, the 5-chloro-2-methoxybenzoyl group introduces electronic and steric effects that can modulate the compound's interactions with biological targets. This combination of functional groups makes CAS No 851864-08-9 a promising candidate for further exploration in drug discovery.

One of the most recent advancements in the study of this compound involves its evaluation as a potential anticancer agent. Researchers have demonstrated that 2-(benzylsulfanyl)-1-(5-chloro-2-methoxybenzoyl)-4,5-dihydro-1H-imidazole exhibits selective cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action appears to involve inhibition of key enzymes associated with cell proliferation and apoptosis regulation. These findings underscore the compound's potential as a novel chemotherapeutic agent.

In addition to its therapeutic applications, this compound has also been investigated for its role in enzyme inhibition and receptor modulation. For instance, studies have shown that CAS No 851864-08-9 can act as a potent inhibitor of certain kinases involved in signaling pathways critical for cancer progression. The imidazole ring system plays a pivotal role in these interactions due to its ability to form hydrogen bonds with target proteins. Furthermore, the benzylsulfanyl group contributes to the compound's ability to penetrate cellular membranes, enhancing its bioavailability.

The synthesis of 2-(benzylsulfanyl)-1-(5-chloro-2-methoxybenzoyl)-4,5-dihydro-1H-imidazole involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. Key steps include the formation of the imidazole ring through cyclization reactions and subsequent substitution reactions to introduce the functional groups. Researchers have optimized these steps to achieve high yields and purity levels, making large-scale production feasible for preclinical studies.

From an analytical standpoint, this compound has been extensively characterized using advanced spectroscopic techniques such as NMR (nuclear magnetic resonance) and MS (mass spectrometry). These analyses have confirmed the compound's molecular structure and provided insights into its conformational flexibility. The benzylsulfanyl group exhibits distinct chemical shifts in NMR spectra, while the imidazole ring system shows characteristic absorption bands in UV-vis spectroscopy.

Looking ahead, ongoing research is focused on understanding the pharmacokinetics and toxicity profiles of CAS No 851864-08-9. Preclinical studies in animal models have shown promising results regarding its pharmacokinetic properties, including favorable absorption and distribution characteristics. However, further investigations are required to assess its long-term safety profile and potential for clinical translation.

In conclusion, 2-(benzylsulfanyl)-1-(5-chloro-2-methoxybenzoyl)-4,5-dihydro-1H-imidazole represents a significant advancement in medicinal chemistry due to its unique structure and diverse biological activities. With ongoing research uncovering new applications and mechanisms of action, this compound holds immense potential for addressing unmet medical needs in oncology and other therapeutic areas.

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